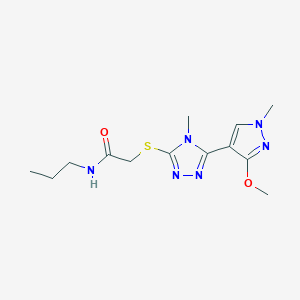
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide is a useful research compound. Its molecular formula is C13H20N6O2S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity : A study demonstrated the synthesis of pyrazole-imidazole-triazole hybrids with significant antimicrobial activity, particularly against A. niger. These compounds are synthesized through click reactions involving in situ generated 2-azido-N-substituted acetamide and N-propargylated pyrazole-imidazole derivatives, similar in structure to the compound (Punia et al., 2021).
Anticonvulsant Activity : Another research focused on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including structures related to the compound of interest. These derivatives demonstrated anticonvulsant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).
Potential in Modern Medicine and Pharmacy : Pyrazole and 1,2,4-triazole derivatives play a strategic role in modern medicine and pharmacy due to their chemical modifiability and pharmacological potential. The structural combination of these heterocycles in one molecule is likely to interact with various biological targets (Fedotov et al., 2022).
Cholinesterase Inhibitory Activity : N-phenylacetamide derivatives bearing heterocyclic rings like pyrazole and 1,2,4-triazole were synthesized to investigate their cholinesterase inhibitory activities, which are crucial in Alzheimer’s disease research. The most active compound in the study was 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide (Tarikogullari et al., 2015).
Anticancer and Antiviral Activities : A study synthesized a series of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides, exhibiting potent in vitro inhibitory activity against HIV-1. This indicates the potential use of related compounds in antiviral and anticancer therapies (Hamad et al., 2010).
Mécanisme D'action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound might interact with specific proteins or enzymes in these pathogens, disrupting their normal functions.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds , it’s likely that the compound affects pathways critical to the survival and replication of these pathogens.
Pharmacokinetics
Molecular modeling studies and adme calculations of similar compounds are in adequate consent with the pharmacological screening results . These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body.
Result of Action
Given the antileishmanial and antimalarial activities of similar compounds , it’s likely that the compound induces toxic effects in these pathogens, leading to their death or inhibition.
Propriétés
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-5-6-14-10(20)8-22-13-16-15-11(19(13)3)9-7-18(2)17-12(9)21-4/h7H,5-6,8H2,1-4H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQONVLMCBFCRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
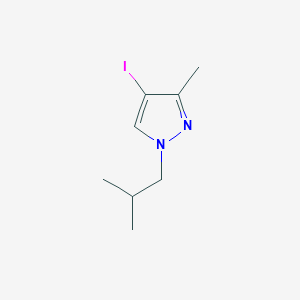
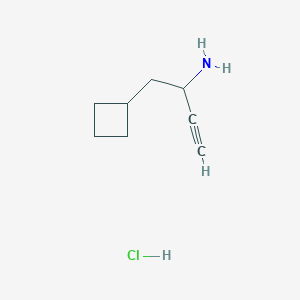

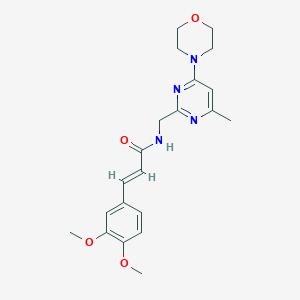
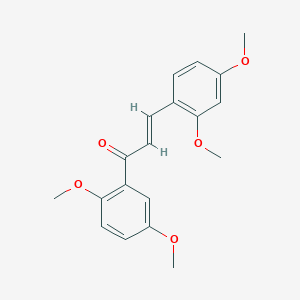

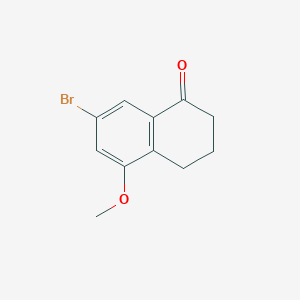
![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)
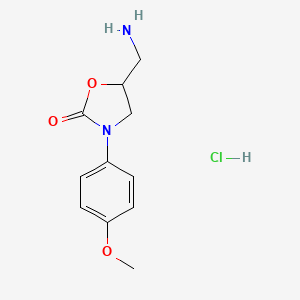
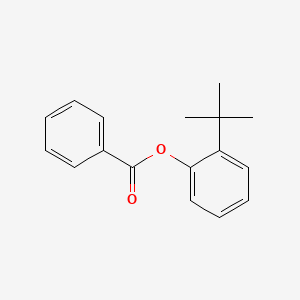
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)
![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)
